molecular formula C26H38O9 B14071846 1,15-Bis(2,5-dimethoxyphenyl)-2,5,8,11,14-pentaoxapentadecane CAS No. 101537-09-1

1,15-Bis(2,5-dimethoxyphenyl)-2,5,8,11,14-pentaoxapentadecane

Cat. No.: B14071846
CAS No.: 101537-09-1
M. Wt: 494.6 g/mol
InChI Key: KHGQMYQNFUDBMU-UHFFFAOYSA-N
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Description

2,5,8,11,14-Pentaoxapentadecane, 1,15-bis(2,5-dimethoxyphenyl)-, also known as Tetraglyme, is an organic compound with the molecular formula C10H22O5. It is a colorless, aprotic solvent with a high boiling point and low viscosity. This compound is widely used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11,14-Pentaoxapentadecane, 1,15-bis(2,5-dimethoxyphenyl)- typically involves the reaction of ethylene oxide with methanol in the presence of a catalyst. The process can be summarized in the following steps:

Industrial Production Methods

Industrial production of Tetraglyme involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves:

Chemical Reactions Analysis

Types of Reactions

2,5,8,11,14-Pentaoxapentadecane, 1,15-bis(2,5-dimethoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5,8,11,14-Pentaoxapentadecane, 1,15-bis(2,5-dimethoxyphenyl)- has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 2,5,8,11,14-Pentaoxapentadecane, 1,15-bis(2,5-dimethoxyphenyl)- exerts its effects is primarily through its ability to act as a solvent and form stable complexes with other molecules. Its molecular structure allows it to interact with various molecular targets, facilitating reactions and enhancing the stability of reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,8,11,14-Pentaoxapentadecane, 1,15-bis(2,5-dimethoxyphenyl)- is unique due to its high boiling point, low viscosity, and ability to form stable complexes. These properties make it particularly useful in applications requiring high thermal stability and low volatility.

Properties

CAS No.

101537-09-1

Molecular Formula

C26H38O9

Molecular Weight

494.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-[(2,5-dimethoxyphenyl)methoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]-1,4-dimethoxybenzene

InChI

InChI=1S/C26H38O9/c1-27-23-5-7-25(29-3)21(17-23)19-34-15-13-32-11-9-31-10-12-33-14-16-35-20-22-18-24(28-2)6-8-26(22)30-4/h5-8,17-18H,9-16,19-20H2,1-4H3

InChI Key

KHGQMYQNFUDBMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)COCCOCCOCCOCCOCC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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